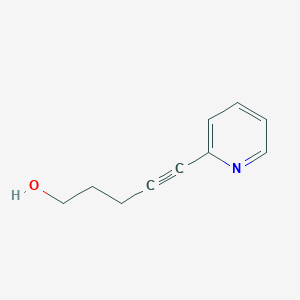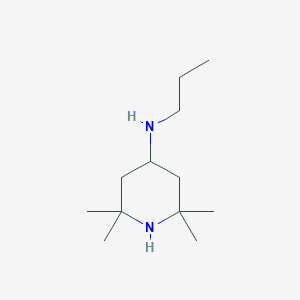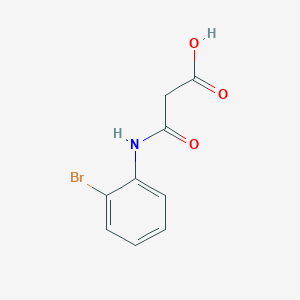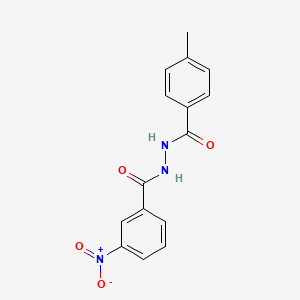
3-chloro-4-(thiophen-2-yl)-1,2,5-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-4-(thiophen-2-yl)-1,2,5-thiadiazole is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure. This compound is of significant interest due to its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of both thiadiazole and thienyl groups in its structure imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,5-thiadiazole, 3-chloro-4-(2-thienyl)- typically involves the reaction of thienyl derivatives with chlorinating agents under controlled conditions. One common method includes the use of thienyl hydrazine and chlorinating agents like thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under reflux conditions. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the desired product with high purity.
化学反应分析
Types of Reactions: 3-chloro-4-(thiophen-2-yl)-1,2,5-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield thiol derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Amino-thiadiazoles, thio-thiadiazoles.
科学研究应用
3-chloro-4-(thiophen-2-yl)-1,2,5-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Medicine: Investigated for its potential anticancer properties due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the production of agrochemicals, such as herbicides and insecticides, due to its bioactive properties.
作用机制
The mechanism of action of 1,2,5-thiadiazole, 3-chloro-4-(2-thienyl)- involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Pathways Involved: The compound can interfere with cellular pathways such as DNA replication and protein synthesis, contributing to its biological activity.
相似化合物的比较
- 1,2,5-Thiadiazole, 3-chloro-4-morpholin-4-yl-
- 1,3,4-Thiadiazole derivatives
Comparison:
- 3-chloro-4-(thiophen-2-yl)-1,2,5-thiadiazole is unique due to the presence of both thiadiazole and thienyl groups, which impart distinct chemical and biological properties.
- 1,2,5-Thiadiazole, 3-chloro-4-morpholin-4-yl- has a morpholine ring, which can enhance its solubility and bioavailability.
- 1,3,4-Thiadiazole derivatives are structurally different and may exhibit different biological activities and chemical reactivity.
属性
CAS 编号 |
157928-66-0 |
|---|---|
分子式 |
C6H3ClN2S2 |
分子量 |
202.7 g/mol |
IUPAC 名称 |
3-chloro-4-thiophen-2-yl-1,2,5-thiadiazole |
InChI |
InChI=1S/C6H3ClN2S2/c7-6-5(8-11-9-6)4-2-1-3-10-4/h1-3H |
InChI 键 |
KXHLMUHWKXREKK-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1)C2=NSN=C2Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Spiro[furo[2,3-g]-1,4-benzodioxin-8(7H),3'-[3H]indol]-2'(1'H)-one, 2,3-dihydro-, (3'R)-](/img/structure/B8750113.png)


![2-[4-(3-Ethyl-5-methyl-1H-pyrazol-1-yl)phenyl]ethanol](/img/structure/B8750138.png)






